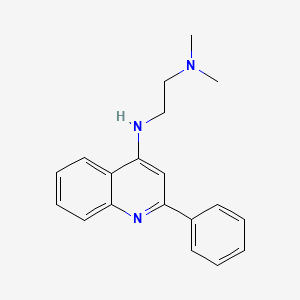
1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is part of the Medicines for Malaria Venture (MMV) Malaria Box, which contains compounds with potential antimalarial activity . MMV006704 has shown promising results in inhibiting the growth of various parasites, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of MMV006704 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a quinolone fragment, which is then coupled with other intermediates under specific reaction conditions
Chemical Reactions Analysis
MMV006704 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV006704 can lead to the formation of quinolone derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
It has shown efficacy against parasites such as Toxoplasma gondii and Entamoeba histolytica . In addition to its antiparasitic activity, MMV006704 is being investigated for its potential use in other areas of medicine, including cancer research and drug development . Its unique chemical structure makes it a valuable tool for studying various biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of MMV006704 involves the inhibition of key enzymes and pathways in parasitic organisms. It targets specific molecular pathways that are essential for the survival and replication of parasites . By inhibiting these pathways, MMV006704 disrupts the life cycle of the parasites, leading to their death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the synthesis of nucleic acids and proteins in the parasites .
Comparison with Similar Compounds
MMV006704 is structurally similar to other quinolone-based compounds, such as chloroquine and mefloquine . it has unique features that distinguish it from these compounds. For example, MMV006704 has a higher selectivity index and lower toxicity compared to chloroquine . Other similar compounds include MMV007363 and MMV666095, which also contain quinolone fragments and exhibit antimalarial activity . The uniqueness of MMV006704 lies in its specific chemical structure and its ability to target multiple pathways in parasitic organisms.
Biological Activity
1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)- is a complex organic compound with significant biological activity, particularly in the realms of cancer research and molecular biology. Its structure features a quinoline moiety that is known for its ability to interact with DNA and proteins, leading to various therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 133671-43-9 |
| Molecular Formula | C19H21N3 |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine |
| Boiling Point | 242.4°C |
| Melting Point | 477.2°C at 760 mmHg |
The biological activity of this compound primarily stems from its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The quinoline ring allows the compound to fit between DNA bases, which can lead to:
- Cell Cycle Arrest : By interfering with DNA replication, the compound can halt cellular division.
- Apoptosis Induction : Disruption of DNA integrity often triggers programmed cell death in cancer cells.
Additionally, the compound can form coordination complexes with metal ions, enhancing its biological efficacy. This feature is particularly relevant in the development of new therapeutic agents targeting various cancers.
Research Findings
Recent studies have highlighted the potential of 1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)- in various applications:
-
Cancer Treatment : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- In vitro studies demonstrated significant inhibition of proliferation in breast and lung cancer cell lines.
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
- DNA Binding Studies : Spectroscopic analyses have shown strong binding affinity to DNA, with studies using UV-visible spectroscopy and fluorescence indicating a high degree of intercalation.
- Comparative Studies with Similar Compounds : When compared to other quinoline derivatives, this compound exhibited superior biological activity due to its unique structural features that enhance DNA interaction.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Case Study 1 : A study published in Molecules highlighted the compound's effectiveness in inhibiting ribonuclease H activity in Hepatitis B virus (HBV) models, suggesting its potential as an antiviral agent .
- Case Study 2 : Research conducted at a university laboratory demonstrated that modifications to the quinoline structure could enhance its binding affinity to specific cancer targets, leading to improved therapeutic outcomes .
Properties
CAS No. |
148726-12-9 |
|---|---|
Molecular Formula |
C19H21N3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H21N3/c1-22(2)13-12-20-19-14-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)19/h3-11,14H,12-13H2,1-2H3,(H,20,21) |
InChI Key |
QWAVSGXBYFASKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















